3-Bromo-1-ethyl-1H-1,2,4-triazole

Description

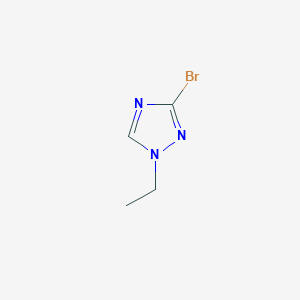

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-ethyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-2-8-3-6-4(5)7-8/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDWEAXPUUZRBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1-ethyl-1H-1,2,4-triazole: Molecular Structure, Weight, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromo-1-ethyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The document details its molecular structure, molecular weight, and a validated protocol for its synthesis, underpinned by established chemical principles.

Introduction

3-Bromo-1-ethyl-1H-1,2,4-triazole belongs to the 1,2,4-triazole class of nitrogen-containing heterocyclic compounds. The triazole core is a prevalent scaffold in a wide array of pharmaceuticals, agrochemicals, and materials. The presence of a bromine atom and an ethyl group on the triazole ring provides distinct physicochemical properties and offers a handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. This guide will serve as a technical resource for professionals engaged in research and development involving this compound.

Molecular Structure and Properties

The fundamental framework of 3-Bromo-1-ethyl-1H-1,2,4-triazole consists of a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. A bromine atom is substituted at the 3-position of the triazole ring, and an ethyl group is attached to the nitrogen atom at the 1-position.

Molecular Structure

The structure of 3-Bromo-1-ethyl-1H-1,2,4-triazole is as follows:

Caption: General workflow for the synthesis of 3-Bromo-1-ethyl-1H-1,2,4-triazole.

Experimental Protocol

This protocol is a representative procedure for the N-ethylation of 3-Bromo-1H-1,2,4-triazole. The specific conditions may require optimization based on laboratory settings and reagent purity.

Materials:

-

3-Bromo-1H-1,2,4-triazole

-

Ethyl iodide (or ethyl bromide)

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. The suspension should be stirred vigorously. The use of a solid base like potassium carbonate is crucial for deprotonating the triazole nitrogen, thereby activating it for nucleophilic attack.

-

Addition of Alkylating Agent: To the stirred suspension, add ethyl iodide (1.1 - 1.5 eq) dropwise at room temperature. The choice of ethyl iodide as the alkylating agent is due to the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds, facilitating the SN2 reaction.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of the aqueous layer). The organic layers are combined, washed with brine to remove residual DMF and inorganic salts, and then dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-Bromo-1-ethyl-1H-1,2,4-triazole.

Characterization

The structural confirmation of the synthesized 3-Bromo-1-ethyl-1H-1,2,4-triazole is critical. The following analytical techniques are essential for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The chemical shift of the triazole ring proton will also be observed.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the two carbons of the triazole ring.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as C-H, C=N, and C-N bonds.

Safety and Handling

3-Bromo-1H-1,2,4-triazole, the starting material, is known to cause skin irritation. [1]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this and its derivatives. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific chemicals used.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, and a reliable synthetic route for 3-Bromo-1-ethyl-1H-1,2,4-triazole. The provided experimental protocol, based on established N-alkylation chemistry of triazoles, offers a practical approach for its preparation. The structural elucidation of the final product through standard analytical techniques is paramount for ensuring its purity and identity for subsequent applications in research and development.

References

Sources

An In-depth Technical Guide to 3-Bromo-1-ethyl-1H-1,2,4-triazole and its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

The 1,2,4-triazole ring is a key pharmacophore found in a wide range of biologically active molecules.[1] The introduction of a bromine atom at the 3-position and an ethyl group at the N1 position creates a versatile building block for further chemical elaboration.

Below is a summary of the known identifiers for the parent and methylated analogs, which serve as a baseline for the expected properties of the ethyl derivative.

| Identifier | 3-Bromo-1H-1,2,4-triazole | 3-Bromo-1-methyl-1H-1,2,4-triazole | 3-Bromo-1-ethyl-1H-1,2,4-triazole (Predicted) |

| CAS Number | 7343-33-1[2][3][4] | 56616-91-2[5][6] | Not Available |

| Molecular Formula | C₂H₂BrN₃[3][7][8] | C₃H₄BrN₃[5][9] | C₄H₆BrN₃ |

| Molecular Weight | 147.96 g/mol [3][8] | 161.99 g/mol [5] | 176.02 g/mol |

| IUPAC Name | 3-bromo-1H-1,2,4-triazole[7] | 3-bromo-1-methyl-1H-1,2,4-triazole[5] | 3-bromo-1-ethyl-1H-1,2,4-triazole |

| InChI Key | HHIZISRHAQPAMY-UHFFFAOYSA-N[2][7] | KWGLUDZPAMFWJZ-UHFFFAOYSA-N[5][6] | (Predicted) |

| Physical Form | Solid[2] | Solid[5] | Likely a solid or oil |

| Melting Point | 186-189 °C[3][10] | Not specified | Lower than the 1H-analog |

Synthesis and Reaction Chemistry

The synthesis of 3-Bromo-1-ethyl-1H-1,2,4-triazole would logically proceed from the readily available 3-Bromo-1H-1,2,4-triazole. The acidic nature of the N-H proton in the parent triazole allows for straightforward N-alkylation reactions.

Proposed Synthetic Pathway: N-Ethylation

The most direct route to the target compound is the N-alkylation of 3-Bromo-1H-1,2,4-triazole with an ethylating agent. The choice of base and solvent is critical to control the regioselectivity of the alkylation, as 1,2,4-triazoles can be alkylated at different nitrogen positions.

Caption: Proposed synthetic route via N-alkylation.

Experimental Protocol (Representative):

-

To a solution of 3-Bromo-1H-1,2,4-triazole (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile, add a base (e.g., potassium carbonate, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the triazole anion.

-

Add the ethylating agent (e.g., ethyl iodide or ethyl bromide, 1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 50-70 °C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-Bromo-1-ethyl-1H-1,2,4-triazole.

Reactivity and Synthetic Utility

The bromine atom on the triazole ring is the primary site for further functionalization, most commonly through cross-coupling reactions. This makes 3-bromo-1-alkyl-1,2,4-triazoles valuable intermediates in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.[11]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromo-1H-1,2,4-triazole | 7343-33-1 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 3-BROMO-1H-1,2,4-TRIAZOLE | 7343-33-1 [chemicalbook.com]

- 5. 3-Bromo-1-methyl-1H-1,2,4-triazole AldrichCPR 56616-91-2 [sigmaaldrich.com]

- 6. 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. 1H-1,2,4-Triazole, 3-bromo- [webbook.nist.gov]

- 8. 3-Bromo-1H-1,2,4-triazole | CAS 7343-33-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 3-Bromo-1-(methyl-D3)-1H-1,2,4-triazole | C3H4BrN3 | CID 21852824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 7343-33-1 Cas No. | 3-Bromo-1H-1,2,4-triazole | Matrix Scientific [matrixscientific.com]

- 11. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological activities of 3-Bromo-1-ethyl-1H-1,2,4-triazole scaffolds

Unlocking Pharmacological Potential Through Halogenated Heterocycles

Executive Summary

In modern medicinal chemistry, "privileged structures" are molecular frameworks capable of providing ligands for diverse biological targets. The 3-Bromo-1-ethyl-1H-1,2,4-triazole scaffold represents a high-value "linchpin" intermediate. Unlike fully elaborated drugs, this scaffold possesses a dual-functional nature: the 3-bromo substituent acts as a reactive handle for cross-coupling (Suzuki-Miyaura, Sonogashira) or nucleophilic substitution (

This guide analyzes the transition of this scaffold from a chemical building block to a bioactive agent, specifically highlighting its utility in generating libraries for oncology (MCF-7 inhibition) , antimicrobial therapy (ESKAPE pathogens) , and neuropharmacology .

Chemical Architecture & Reactivity Profile

The utility of 3-Bromo-1-ethyl-1H-1,2,4-triazole lies in its electronic desymmetry. The triazole ring is electron-deficient, making the C3-position highly susceptible to functionalization, while the N1-ethyl group blocks tautomerization, fixing the aromatic system.

2.1 Structural Logic

-

The Warhead (C-Br): The carbon-bromine bond at position 3 is the primary site for diversification. It is less reactive than an iodide but offers a balance of stability and reactivity for Palladium-catalyzed cross-couplings.

-

The Anchor (N-Ethyl): The ethyl group at N1 serves two roles:

-

Regiocontrol: It prevents N-H acidity, directing subsequent reactions solely to the C3 or C5 positions.

-

ADME Tuning: Compared to a methyl group, the ethyl chain provides a slight increase in lipophilicity, potentially improving blood-brain barrier (BBB) penetration for CNS targets [1].

-

2.2 Divergent Synthesis Strategy (Visualization)

The following diagram illustrates how this single scaffold diverges into three distinct therapeutic classes based on the chemistry applied at the C3-Bromo position.

Figure 1: Divergent synthetic pathways from the 3-bromo-1-ethyl-1H-1,2,4-triazole scaffold. The C3-bromo handle allows access to distinct chemical spaces.

Biological Activities & Therapeutic Potential[1][2][3][4][5][6][7][8][9][10][11]

The biological activity of this scaffold is rarely intrinsic; it is realized upon derivatization. However, the specific substitution pattern (3-bromo, 1-ethyl) dictates the biological space the resulting molecules can access.

3.1 Oncology: Apoptosis Induction in Breast Cancer

Research indicates that diarylated derivatives synthesized from 3-bromo-1,2,4-triazoles exhibit potent cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231).

-

Mechanism: These derivatives elevate BAX protein levels, triggering mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis [2].[1]

-

Key Insight: The 1,2,4-triazole ring acts as a bioisostere for amide or ester linkages found in peptide-based drugs, maintaining hydrogen bonding capability while resisting metabolic hydrolysis.

3.2 Antimicrobial: The Azole Legacy

Triazoles are the cornerstone of antifungal therapy (e.g., Fluconazole). The 3-bromo scaffold allows for the introduction of lipophilic aryl groups necessary to inhibit Lanosterol 14

-

Bacterial Targets: 3-substituted derivatives have shown efficacy against S. aureus and E. coli. The mechanism often involves disruption of cell wall synthesis or inhibition of bacterial DNA gyrase, depending on the C3 substituent [3].

3.3 Neuropharmacology: GABA Modulation

1,2,4-triazoles are known pharmacophores for the benzodiazepine binding site of the

-

Potential: The 1-ethyl group is critical here. Small alkyl groups at N1 are often required for fitting into the hydrophobic pocket of the receptor. Substitution of the bromine with rigid aromatic systems can yield high-affinity antagonists or inverse agonists [4].

Quantitative Data Summary

The following table summarizes biological data from literature where 3-bromo-1,2,4-triazole was the starting scaffold for bioactive libraries.

| Therapeutic Area | Target / Cell Line | Derivative Type | Activity Metric | Reference |

| Oncology | MCF-7 (Breast Cancer) | 1,3-Diaryl-1,2,4-triazole | [2] | |

| Antimicrobial | Bacillus cereus | 3-Sulfonyl-1,2,4-triazole | [4] | |

| Antifungal | Candida albicans | Thione-substituted | High fungicidal activity | [5] |

| Inflammation | Edema Inhibition | 1,2,4-Triazolo-thiadiazine | 91% Inhibition | [6] |

Experimental Protocols

5.1 Protocol: Suzuki-Miyaura Coupling at C3

Objective: To functionalize the 3-bromo position with an aryl group, creating a biaryl pharmacophore. Scope: This protocol uses the 3-bromo-1-ethyl scaffold.

Reagents:

-

3-Bromo-1-ethyl-1H-1,2,4-triazole (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

- (5 mol%)

- (2.0 equiv)

-

Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Degassing: In a sealed tube, suspend the triazole scaffold, arylboronic acid, and base (

) in the solvent mixture. Sparge with Argon for 15 minutes. Reasoning: Oxygen poisons the Pd(0) catalyst, reducing yield. -

Catalyst Addition: Add

quickly under an Argon counter-flow. Seal the vessel immediately. -

Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (

) should disappear. -

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute filtrate with EtOAc and wash with brine.

-

Purification: Concentrate and purify via flash column chromatography.

Self-Validation:

-

Success Indicator: Appearance of a new UV-active spot with lower

(if the aryl group is polar) or higher -

NMR Check: Disappearance of the C3-Br carbon signal (~130-140 ppm) and appearance of new aromatic protons.

5.2 Protocol: MTT Cell Viability Assay

Objective: To assess the anticancer potential of the synthesized derivative.

-

Seeding: Plate MCF-7 cells (

cells/well) in 96-well plates. Incubate for 24h to allow attachment. -

Treatment: Add the triazole derivative at varying concentrations (0.1 – 100

) dissolved in DMSO (final DMSO concentration < 0.1%). -

Incubation: Incubate for 48h at 37°C, 5%

. -

Labeling: Add 10

of MTT reagent (5 mg/mL) to each well. Incubate for 4h. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan. -

Solubilization: Discard media. Add 100

DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm. Calculate

using non-linear regression.

Mechanistic Pathway Visualization

The following diagram details the signaling pathway engaged by 3-arylated triazole derivatives in cancer cells (specifically MCF-7).

Figure 2: Proposed mechanism of action for 3-aryl-1,2,4-triazole derivatives in MCF-7 breast cancer cells, leading to mitochondrial-mediated apoptosis.

References

-

Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-1,2,4-triazole Product Specification. Retrieved from

-

Mondal, S., et al. (2023).[2] Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. New Journal of Chemistry. Retrieved from

-

Behalo, M. S., et al. (2013).[3] Synthesis of Some Novel 1,2,4-Triazole Derivatives As Potential Antimicrobial Agents. European Journal of Chemistry. Retrieved from

-

Barbuceanu, S., et al. (2014). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. Retrieved from

-

Guzeldemirci, N. U., et al. (2023).[2] Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from

-

Shcherbyna, R., et al. (2022). Current research trends of 1,2,4-triazole derivatives biological activity. ResearchGate. Retrieved from

Sources

- 1. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents | European Journal of Chemistry [eurjchem.com]

Methodological & Application

Topic: Suzuki-Miyaura Coupling Reaction Conditions for 3-Bromo-1-ethyl-1H-1,2,4-triazole

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, and its functionalization is a key step in the synthesis of numerous pharmaceutical agents.[1] The Suzuki-Miyaura cross-coupling reaction offers a powerful method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the triazole core.[2][3] This document provides an in-depth guide to developing and optimizing the Suzuki-Miyaura coupling for a specific, and often challenging, substrate: 3-Bromo-1-ethyl-1H-1,2,4-triazole. We will explore the mechanistic underpinnings, delve into the critical role of each reaction component, and provide detailed, field-proven protocols to guide researchers toward successful synthesis.

The Challenge and Opportunity of the 1,2,4-Triazole Substrate

3-Bromo-1-ethyl-1H-1,2,4-triazole presents a unique set of characteristics that must be understood to achieve high-yield couplings. The triazole ring is an electron-deficient heteroaromatic system. This electronic nature has two primary, opposing consequences for the Suzuki-Miyaura reaction:

-

Favorable Oxidative Addition: The electron-withdrawing character of the triazole ring polarizes the C-Br bond, making it more susceptible to the initial, often rate-limiting, oxidative addition step with the Pd(0) catalyst.[4][5]

-

Potential Catalyst Inhibition: The lone pairs of electrons on the ring's nitrogen atoms can coordinate with the palladium center. This can lead to the formation of off-cycle, inactive catalyst species, effectively poisoning the catalyst and stalling the reaction.

The key to success lies in selecting reaction conditions—specifically the ligand—that promote the desired catalytic cycle while minimizing catalyst inhibition.

The Suzuki-Miyaura Catalytic Cycle: A Visual Guide

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. Understanding this cycle is fundamental to rational troubleshooting and optimization.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Key Reaction Parameters

The success of coupling with 3-Bromo-1-ethyl-1H-1,2,4-triazole is highly dependent on the careful selection of four key components: the palladium catalyst system (precatalyst and ligand), the base, and the solvent.

Palladium Precatalyst and Ligand Selection

This is the most critical choice for this substrate class. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in-situ formation of the active Pd(0) species. For challenging substrates, modern, well-defined precatalysts are superior.

-

Expert Insight: For heteroaryl bromides prone to catalyst inhibition, bulky, electron-rich phosphine ligands are essential.[6] They accelerate the rate of reductive elimination, which is often the turnover-limiting step, and sterically shield the palladium center, discouraging inhibitory coordination from the triazole nitrogens.[4]

-

Recommended Ligands:

-

Buchwald-type Biarylphosphines: Ligands like SPhos and XPhos are highly effective for heteroaryl couplings. They possess the ideal balance of steric bulk and electron-donating ability.[7][8]

-

Alkylphosphines: Tricyclohexylphosphine (PCy₃) and Tri-tert-butylphosphine (P(t-Bu)₃) are also excellent choices, known for promoting the oxidative addition of less reactive halides.[6][9]

-

-

Recommended Precatalysts: Using palladacycle precatalysts, such as XPhos Pd G2 or SPhos Pd G2, is highly recommended. These are air- and moisture-stable solids that rapidly and reliably generate the active monoligated Pd(0) species in solution, leading to more reproducible results.[8][10]

The Role of the Base

The base is not a mere spectator; its primary role is to activate the boronic acid, forming a more nucleophilic borate species that facilitates the crucial transmetalation step.[2][9][11]

| Base | Typical Concentration | Solvent Compatibility | Key Characteristics & Insights |

| K₂CO₃ | 2.0 - 3.0 equiv. | Aqueous mixtures (Dioxane/H₂O, THF/H₂O) | A reliable, cost-effective, and moderately strong base. Often the best starting point for screening. Its solubility in water is key to its effectiveness in biphasic systems.[12] |

| K₃PO₄ | 2.0 - 3.0 equiv. | Anhydrous organic (Dioxane, Toluene, THF) | A stronger base than carbonates, often effective where K₂CO₃ fails. Its higher basicity can accelerate transmetalation but also increases the risk of boronic acid protodeboronation.[11][13] |

| Cs₂CO₃ | 2.0 equiv. | Anhydrous organic (Dioxane, THF) | A highly effective but more expensive base. Its greater solubility in organic solvents compared to other potassium salts can be advantageous in anhydrous reactions.[11] |

-

Trustworthiness Principle: Always perform a base screen when developing a new Suzuki-Miyaura reaction. The optimal base is highly substrate-dependent. An ineffective base is a common cause of reaction failure.

The Solvent System

The solvent must solubilize the organic substrate, the catalyst, and, in biphasic systems, effectively interact with the aqueous base solution.

-

Biphasic Systems (e.g., Dioxane/Water, THF/Water): This is often the most robust approach. The organic solvent dissolves the aryl bromide and catalyst, while the water dissolves the inorganic base. The reaction occurs at the interface or in the organic phase, facilitated by phase-transfer phenomena. A 3:1 to 5:1 organic:water ratio is a common starting point.[13][14]

-

Anhydrous Aprotic Solvents (e.g., Dioxane, Toluene, 2-MeTHF): Used typically with stronger, more organo-soluble bases like K₃PO₄. This can be beneficial if either the starting material or product is sensitive to water.

-

Green Chemistry Note: Solvents like DMF, NMP, and DMAc should be avoided where possible. Greener alternatives like 2-MeTHF or CPME are increasingly being employed in industrial settings.[15]

Experimental Protocols

The following protocols provide a validated starting point for researchers. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[16]

General Workflow

Caption: Standard experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: Initial Screening Condition

This protocol is designed as a robust starting point for coupling with a new, untested arylboronic acid.

-

Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add:

-

3-Bromo-1-ethyl-1H-1,2,4-triazole (1.0 mmol, 1.0 equiv).

-

Arylboronic acid (1.2 mmol, 1.2 equiv).

-

Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv).

-

XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%).

-

-

Reaction Setup: Seal the vial with a septum cap. Evacuate and backfill the vial with Nitrogen or Argon gas three times.

-

Solvent Addition: Through the septum, add 1,4-Dioxane (4.0 mL) and deionized water (1.0 mL) via syringe.

-

Heating and Monitoring: Place the vial in a preheated oil bath or heating block at 90 °C. Stir vigorously for 4-12 hours. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.

-

Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Optimized Condition for Electron-Neutral Arylboronic Acids

This protocol is a refined version for typically well-behaved coupling partners like phenylboronic acid.

-

Reagent Preparation: To a reaction vessel, add:

-

3-Bromo-1-ethyl-1H-1,2,4-triazole (1.0 mmol, 1.0 equiv).

-

Phenylboronic acid (1.1 mmol, 1.1 equiv).

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

-

SPhos Pd G2 precatalyst (0.01 mmol, 1 mol%).

-

-

Reaction Setup: Establish an inert atmosphere as described in Protocol 1.

-

Solvent Addition: Add anhydrous 2-MeTHF (5.0 mL).

-

Heating and Monitoring: Heat the reaction to 80 °C and stir for 2-6 hours, monitoring progress by TLC or LC-MS.

-

Workup and Purification: Follow steps 5-7 from Protocol 1.

-

Microwave-Assisted Synthesis: For rapid optimization, reactions can be performed in a microwave reactor. Typical conditions are 110-130 °C for 15-45 minutes, but these must be optimized carefully for each substrate pair.[17][18]

Data Interpretation and Troubleshooting

The following table illustrates a hypothetical optimization screen, providing a template for data organization.

| Entry | Precatalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 12 | 15 |

| 2 | Pd₂(dba)₃ (1) | None | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 12 | <5 |

| 3 | XPhos Pd G2 (2) | (XPhos) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 4 | 85 |

| 4 | XPhos Pd G2 (2) | (XPhos) | K₃PO₄ (2.0) | Dioxane | 90 | 4 | 78 |

| 5 | SPhos Pd G2 (1) | (SPhos) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 3 | 92 |

| 6 | SPhos Pd G2 (1) | (SPhos) | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | 6 | 65 |

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (O₂ exposure).2. Ineffective base or ligand.3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere technique.2. Screen alternative bases (K₃PO₄, Cs₂CO₃) and ligands (XPhos, PCy₃).3. Increase temperature in 10 °C increments. |

| Debromination of Starting Material | Catalyst is too active or reductive elimination is slow compared to side reactions. | 1. Lower the reaction temperature.2. Use a less electron-rich ligand.3. Ensure the boronic acid is of high quality and used in slight excess. |

| Protodeboronation of Boronic Acid | Base is too strong, or there is excess water/prolonged heating. | 1. Switch to a milder base (e.g., K₂CO₃ from K₃PO₄).2. Use the boronic acid as its more stable pinacol ester counterpart.3. Reduce reaction time. |

| Formation of Biaryl Homocoupling Product | Presence of oxygen in the reaction vessel. | 1. Improve inert gas purging technique.2. Use degassed solvents. |

Conclusion

The Suzuki-Miyaura cross-coupling of 3-Bromo-1-ethyl-1H-1,2,4-triazole is a highly achievable transformation that opens the door to a vast chemical space for drug discovery and development. Success hinges on a rational approach to optimization, with particular emphasis on the selection of a modern palladium precatalyst system featuring a bulky, electron-rich phosphine ligand. By understanding the substrate's unique electronic properties and systematically screening key parameters like the base and solvent, researchers can develop robust, high-yielding, and scalable protocols.

References

-

Bellina, F., & Rossi, R. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 110(2), 1082-1146. 6

-

TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. Retrieved from TCI Chemicals website.

-

Molla, M. R., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General, 557, 43-52.

-

Wikipedia contributors. (2024, February 15). Suzuki reaction. In Wikipedia, The Free Encyclopedia.

-

Wang, L., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Palladium(II) Complex. Journal of Chemistry, 2017, 1-7.

-

Shaikh, A. A., & Ghorpade, R. E. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5236-5263.

-

Li, Y., et al. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using a tetraphosphine ligand. Applied Organometallic Chemistry, 26(11), 639-643.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. Retrieved from ACS Green Chemistry Institute.

-

McMullen, J. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 474-480.

-

Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Retrieved from Benchchem.

-

Tinnis, F., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Results in Chemistry, 5, 100788.

-

Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Journal of the American Chemical Society, 124(46), 13662-13663.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

-

ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from Fisher Scientific.

-

Al-Majid, A. M., et al. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by a heterobimetallic coordination polymer. ResearchGate.

-

Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.

-

Saha, S., et al. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 13(10), 1235-1249.

-

ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.

-

Avula, S. R., et al. (2021). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. ACS Omega, 6(1), 743-752.

-

Liu, W., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 997806.

-

Kudelko, A. (2019). Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. Open Peer Review Project.

-

Daou, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Organic & Biomolecular Chemistry, 19(28), 6241-6251.

-

Avula, S. R., et al. (2022). Microwave-Assisted: An Efficient Aqueous Suzuki-Miyaura Cross-Coupling Reaction of the Substituted 1H-1,2,3-Triazoles. Letters in Organic Chemistry, 19(8), 754-766.

-

Lopušanskaja, E., et al. (2018). Synthesis of Cyclic 3-Aryl-Substituted 1,2-Dicarbonyl Compounds via Suzuki Cross-Coupling Reactions. Synthesis, 50(08), 1605-1614.

Sources

- 1. scispace.com [scispace.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Lab Reporter [fishersci.se]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]

- 8. nva.sikt.no [nva.sikt.no]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]

- 16. arodes.hes-so.ch [arodes.hes-so.ch]

- 17. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 18. benthamdirect.com [benthamdirect.com]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-1-ethyl-1H-1,2,4-triazole

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle that stands as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and its function as a bioisostere for amide and ester groups, contribute to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1] This has led to the successful development of a wide array of therapeutic agents containing the 1,2,4-triazole core, with applications as antifungal, anticancer, antiviral, and antibacterial agents.[2][3] Notable examples include the antifungal drugs Fluconazole and Itraconazole, and the antiviral agent Ribavirin.[1][2][4]

The functionalization of the 1,2,4-triazole core is crucial for modulating its biological activity. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of C-C and C-N bonds, enabling the introduction of diverse substituents onto the triazole ring.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 3-bromo-1-ethyl-1H-1,2,4-triazole, a key intermediate for the synthesis of novel therapeutic agents. We will delve into detailed protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, explaining the rationale behind experimental choices and providing insights for successful reaction optimization.

Core Concepts: Understanding Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination.[6][7] The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 3-bromo-1-ethyl-1H-1,2,4-triazole) to a low-valent palladium(0) species, forming a palladium(II) intermediate.[8]

-

Transmetalation/Migratory Insertion: In the Suzuki reaction, a boronic acid derivative, activated by a base, transfers its organic group to the palladium(II) complex.[9] In the Heck reaction, an alkene coordinates to the palladium and then inserts into the palladium-carbon bond.

-

Reductive Elimination: This final step involves the formation of the new C-C or C-N bond and regeneration of the palladium(0) catalyst, allowing the cycle to continue.[8]

Experimental Protocols

General Considerations for All Reactions:

-

Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst. This is achieved by using standard Schlenk line techniques or a glovebox.

-

Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be accomplished by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

-

Reagent Purity: The purity of all reagents, particularly the palladium catalyst, ligands, and base, is critical for reproducible results.

Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7][9] It is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups.

Protocol: Synthesis of 1-Ethyl-3-phenyl-1H-1,2,4-triazole

| Reagent | Molar Equiv. | Amount |

| 3-Bromo-1-ethyl-1H-1,2,4-triazole | 1.0 | (e.g., 1 mmol, 190 mg) |

| Phenylboronic Acid | 1.2 | (e.g., 1.2 mmol, 146 mg) |

| Pd(PPh₃)₄ | 0.05 | (e.g., 0.05 mmol, 58 mg) |

| K₂CO₃ | 2.0 | (e.g., 2.0 mmol, 276 mg) |

| Toluene | - | 5 mL |

| Water | - | 1 mL |

Step-by-Step Procedure:

-

To a dry Schlenk flask, add 3-bromo-1-ethyl-1H-1,2,4-triazole, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and potassium carbonate.

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add the degassed toluene and water via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable palladium(0) precatalyst that is effective for a wide range of Suzuki couplings.

-

Base: Potassium carbonate is a moderately strong base that is sufficient to activate the boronic acid for transmetalation without causing decomposition of sensitive functional groups.[9]

-

Solvent System: The biphasic toluene/water system is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Vinylation of the Triazole Core

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][11] This reaction is particularly useful for introducing vinyl groups, which can be further functionalized.

Protocol: Synthesis of 1-Ethyl-3-vinyl-1H-1,2,4-triazole

| Reagent | Molar Equiv. | Amount |

| 3-Bromo-1-ethyl-1H-1,2,4-triazole | 1.0 | (e.g., 1 mmol, 190 mg) |

| n-Butyl acrylate | 1.5 | (e.g., 1.5 mmol, 192 mg) |

| Pd(OAc)₂ | 0.02 | (e.g., 0.02 mmol, 4.5 mg) |

| P(o-tolyl)₃ | 0.04 | (e.g., 0.04 mmol, 12.2 mg) |

| Et₃N | 2.0 | (e.g., 2.0 mmol, 202 mg) |

| DMF | - | 5 mL |

Step-by-Step Procedure:

-

In a Schlenk tube, dissolve 3-bromo-1-ethyl-1H-1,2,4-triazole, palladium(II) acetate, and tri(o-tolyl)phosphine in degassed DMF.

-

Add triethylamine and n-butyl acrylate to the solution.

-

Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with water and brine, then dry over magnesium sulfate.

-

Concentrate the solution and purify the residue by column chromatography.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tolyl)₃ is a classic and effective catalyst system for the Heck reaction.

-

Base: Triethylamine acts as a base to neutralize the HBr formed during the reaction, regenerating the Pd(0) catalyst.

-

Solvent: DMF is a polar aprotic solvent that is well-suited for Heck reactions, as it can dissolve both the organic and inorganic components.

Visualization of the Heck Reaction Workflow

Caption: General workflow for the Heck cross-coupling reaction.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[12][13] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Protocol: Synthesis of 1-Ethyl-3-(phenylethynyl)-1H-1,2,4-triazole

| Reagent | Molar Equiv. | Amount |

| 3-Bromo-1-ethyl-1H-1,2,4-triazole | 1.0 | (e.g., 1 mmol, 190 mg) |

| Phenylacetylene | 1.2 | (e.g., 1.2 mmol, 122 mg) |

| PdCl₂(PPh₃)₂ | 0.02 | (e.g., 0.02 mmol, 14 mg) |

| CuI | 0.04 | (e.g., 0.04 mmol, 7.6 mg) |

| Et₃N | 2.0 | (e.g., 2.0 mmol, 202 mg) |

| THF | - | 5 mL |

Step-by-Step Procedure:

-

To a Schlenk flask, add 3-bromo-1-ethyl-1H-1,2,4-triazole, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas.

-

Add degassed THF and triethylamine.

-

Add phenylacetylene dropwise to the stirring solution.

-

Stir the reaction at room temperature for 8-16 hours.

-

Monitor the reaction by TLC.

-

Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]

-

Base/Solvent: Triethylamine serves as both the base and a co-solvent, which is a common practice in Sonogashira couplings.[13]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[8][14] This reaction has become a cornerstone of modern synthetic organic chemistry, particularly in pharmaceutical research.

Protocol: Synthesis of N-Benzyl-1-ethyl-1H-1,2,4-triazol-3-amine

| Reagent | Molar Equiv. | Amount |

| 3-Bromo-1-ethyl-1H-1,2,4-triazole | 1.0 | (e.g., 1 mmol, 190 mg) |

| Benzylamine | 1.2 | (e.g., 1.2 mmol, 129 mg) |

| Pd₂(dba)₃ | 0.01 | (e.g., 0.01 mmol, 9.2 mg) |

| Xantphos | 0.02 | (e.g., 0.02 mmol, 11.6 mg) |

| NaOt-Bu | 1.4 | (e.g., 1.4 mmol, 135 mg) |

| Toluene | - | 5 mL |

Step-by-Step Procedure:

-

In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], Xantphos, and sodium tert-butoxide.

-

Add 3-bromo-1-ethyl-1H-1,2,4-triazole and degassed toluene.

-

Add benzylamine via syringe.

-

Seal the tube and heat the reaction mixture to 110 °C for 18 hours.

-

Monitor the reaction by LC-MS.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.

-

Concentrate and purify by column chromatography.

Causality Behind Experimental Choices:

-

Ligand: Xantphos is a bulky, electron-rich phosphine ligand that is highly effective in promoting the reductive elimination step in the Buchwald-Hartwig amination, leading to higher yields and broader substrate scope.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig reactions to deprotonate the amine and facilitate the formation of the palladium-amido complex.

-

Palladium Source: Pd₂(dba)₃ is a stable Pd(0) source that is often preferred for its reliability.

Visualization of the Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure inert atmosphere and use freshly opened/purified catalyst and ligands. |

| Insufficiently degassed solvent | Degas solvents thoroughly before use. | |

| Inappropriate base or temperature | Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and optimize the reaction temperature. | |

| Formation of side products | Homocoupling of boronic acid (Suzuki) | Use a lower catalyst loading or a different ligand. |

| Dehalogenation of starting material | Use a milder base or lower reaction temperature. Additives like TBAB can sometimes suppress this.[11][15] | |

| Dimerization of alkyne (Sonogashira) | Use a copper-free protocol or slowly add the alkyne. | |

| Difficulty in purification | Co-elution of product and byproducts | Optimize the mobile phase for column chromatography or consider recrystallization. |

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 3-bromo-1-ethyl-1H-1,2,4-triazole. The protocols and insights provided in this application note offer a solid foundation for researchers to synthesize a diverse library of 1,2,4-triazole derivatives for applications in drug discovery and materials science. Careful attention to experimental parameters, particularly the choice of catalyst, ligand, base, and reaction conditions, is paramount for achieving high yields and purity. The provided troubleshooting guide should assist in overcoming common challenges encountered in these transformations.

References

- Benchchem. (n.d.). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.

- (2023, June 9). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications.

- (n.d.). An insight on medicinal attributes of 1,2,4-triazoles - PMC.

- (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.

- (2023, March 20). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks.

- (2018, July 31). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals | Journal of Agricultural and Food Chemistry - ACS Publications.

- (2025, October 14). Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts - Journal of Synthetic Chemistry.

- (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.

- (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A.

- (n.d.). Buchwald–Hartwig amination - Wikipedia.

- (n.d.). 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction - RUIdeRA.

- (2019, April 10). Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids | Open Peer Review Project.

- (2018, October 17). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - CORE.

- (2023, June 30). Buchwald-Hartwig Amination - Chemistry LibreTexts.

- (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.

- (2026, February 5). 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction | Request PDF - ResearchGate.

- (2019, February 12). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - MDPI.

- (2023, November 28). Study of mechanistic pathways in cross-linking reactions with palladium.

- (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.

- (2025, August 6). Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity | Request PDF - ResearchGate.

- (n.d.). Heck Reaction - Organic Chemistry Portal.

- (n.d.). Sonogashira coupling - Wikipedia.

- (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.

- (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - NIH.

- (n.d.). Suzuki Coupling - Organic Chemistry Portal.

- (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

- (2021, September 3). Three-component Coupling Reaction for the Synthesis of Fully Substituted Triazoles: Reactivity Control of Cu- Acetylide - The Royal Society of Chemistry.

- (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - Beilstein Journals.

- (n.d.). Palladium-Catalyzed Coupling Reactions of 3 and 4. Reaction conditions:... - ResearchGate.

- (2021, March 23). Sonogashira Cross-Coupling - J&K Scientific LLC.

- (n.d.). Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

- (n.d.). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC.

- (2024, May 6). Synthesis methods of 1,2,4-triazole-3-thiones: review.

- (n.d.). Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal.

- (2023, November 8). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.

- (2022, September 26). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace.

- (2022, February 15). Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands - Comptes Rendus de l'Académie des Sciences.

- (2025, August 6). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF - ResearchGate.

- (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction - YouTube.

- (n.d.). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemijournal.com [chemijournal.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. jsynthchem.com [jsynthchem.com]

- 6. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]

- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of bioactive triazole derivatives from 3-bromo precursors

Application Note: Precision Engineering of Bioactive 1,2,3-Triazoles from 3-Bromo Precursors

Executive Summary & Strategic Rationale

The 1,2,3-triazole moiety acts as a premier pharmacophore and bioisostere in medicinal chemistry, offering metabolic stability, hydrogen bonding capability, and rigid linker properties. This guide details the conversion of 3-bromo precursors into bioactive triazoles.

The "3-bromo" designation typically refers to two distinct but critical synthetic entry points in drug discovery:

-

3-Bromo-prop-1-yne (Propargyl Bromide): Used to install a terminal alkyne "handle" onto a scaffold (e.g., phenols, amines) for subsequent click chemistry.

-

3-Bromo-substituted Scaffolds (e.g., 3-bromoacetyl coumarin, 3-bromopropyl linkers): These serve as electrophiles for in situ azidification, allowing for a one-pot conversion to triazoles via displacement.

This guide prioritizes the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , the gold standard for generating regioselective 1,4-disubstituted 1,2,3-triazoles.

Strategic Pathway Analysis

The choice of pathway depends on whether the 3-bromo precursor is intended to become the Azide (Click Acceptor) or the Alkyne (Click Donor).

Figure 1: Bifurcated synthetic strategy for converting 3-bromo precursors into triazole pharmacophores.

Protocol 1: One-Pot Synthesis of Triazoles from 3-Bromo Scaffolds

Application: Ideal for converting 3-bromoalkyl or 3-bromoacetyl derivatives (e.g., 3-(bromoacetyl)coumarin) directly into triazoles without isolating the potentially explosive organic azide intermediate.

Mechanism: Sequential SN2 nucleophilic substitution by azide ion followed by Cu(I)-catalyzed 1,3-dipolar cycloaddition.

Materials & Reagents

-

Substrate: 3-Bromo precursor (1.0 equiv)

-

Alkyne: Terminal alkyne of choice (1.1 equiv)

-

Azide Source: Sodium azide (NaN3) (1.2 equiv) [HAZARD]

-

Catalyst: Copper(II) sulfate pentahydrate (CuSO4[1]·5H2O) (10 mol%)

-

Reductant: Sodium ascorbate (20 mol%)

-

Solvent: DMSO/Water (4:1) or t-BuOH/Water (1:1)

Step-by-Step Methodology

-

Reaction Setup:

-

In a 20 mL scintillation vial or round-bottom flask, dissolve the 3-bromo precursor (1.0 mmol) in DMSO (4 mL).

-

Note: DMSO is preferred for 3-bromoacetyl derivatives to enhance SN2 rates. For simple alkyl bromides, t-BuOH/Water is sufficient.

-

-

Azide Generation (In Situ):

-

Add Sodium Azide (1.2 mmol, 78 mg) dissolved in a minimum amount of water (1 mL).

-

CAUTION: Do not acidify. Hydrazoic acid (HN3) is highly toxic and explosive.

-

Stir at room temperature (RT) for 30 minutes. (TLC check: disappearance of bromide).

-

-

Click Reaction:

-

Add the Terminal Alkyne (1.1 mmol) to the reaction mixture.

-

Add CuSO4·5H2O (0.1 mmol, 25 mg) dissolved in 0.5 mL water.

-

Add Sodium Ascorbate (0.2 mmol, 40 mg) dissolved in 0.5 mL water. The solution should turn from light blue to a turbid yellow/orange, indicating the generation of Cu(I).

-

-

Incubation:

-

Stir vigorously at RT for 2–12 hours.

-

Optimization: If the substrate is sterically hindered (e.g., secondary bromides), heat to 50°C.

-

-

Work-up:

-

Pour the reaction mixture into ice-cold water (20 mL).

-

The triazole product often precipitates as a solid. Filter, wash with cold water, and dilute ammonia (to remove copper traces).

-

If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over Na2SO4, and concentrate.

-

-

Purification:

-

Recrystallization from Ethanol/Water or Silica Gel Chromatography (Hexane/EtOAc gradient).

-

Protocol 2: Propargylation using 3-Bromopropyne (Propargyl Bromide)

Application: Used when the bioactive core (e.g., a phenol, indole, or amine) needs to be "tagged" with an alkyne before clicking with an external azide.

Materials

-

Substrate: Bioactive core with nucleophile (-OH, -NH2)

-

Reagent: 3-Bromo-prop-1-yne (Propargyl bromide) (1.2 equiv) [Lachrymator]

-

Base: K2CO3 (anhydrous) (2.0 equiv)

-

Solvent: DMF or Acetone

Step-by-Step Methodology

-

Activation:

-

Dissolve the substrate (e.g., 4-hydroxycoumarin, phenol derivative) in anhydrous DMF.

-

Add K2CO3 and stir at RT for 15 minutes to generate the phenoxide/anion.

-

-

Alkylation:

-

Add Propargyl bromide dropwise at 0°C.

-

Allow to warm to RT and stir for 4–6 hours.

-

Critical Control: Monitor for O-alkylation vs. C-alkylation (common in ambident nucleophiles like coumarins). Use acetone/reflux to favor O-alkylation.

-

-

Isolation:

-

Pour into crushed ice. Filter the solid propargylated intermediate.

-

-

Triazole Formation (The Click):

-

React the isolated propargyl ether with an organic azide using the CuAAC conditions described in Protocol 1 (Steps 3-5).

-

Data Analysis & Troubleshooting

Comparative Yields & Solvent Effects

| Entry | Precursor Type | Solvent System | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | 3-Bromoacetyl coumarin | DMSO/H2O | 25 | 2 | 92 | Fast SN2; High yield |

| 2 | Benzyl bromide | t-BuOH/H2O | 25 | 6 | 88 | Standard "Sharpless" conditions |

| 3 | Primary Alkyl bromide | DMF/H2O | 60 | 12 | 81 | Requires heat for displacement |

| 4 | 3-Bromopropyne (Linker) | Acetone (Reflux) | 56 | 4 | 95 | Step 1 (Propargylation) only |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Reaction stalls (Blue color persists) | Cu(I) oxidation | Add more Sodium Ascorbate (excess is harmless). Degas solvents with N2. |

| Low Yield (One-Pot) | Incomplete Azidification | Ensure Step 2 is complete (TLC) before adding Alkyne/Cu. Increase NaN3 to 1.5 eq. |

| Green precipitate | Copper chelation | Wash crude product with 10% NH4OH or EDTA solution. |

| Regioisomer mix | Thermal pathway active | Ensure temperature is <60°C. High heat promotes non-catalyzed 1,5-isomer formation. |

Safety & Hazard Control

-

Organic Azides: Low molecular weight organic azides (C/N ratio < 3) are explosive. Never isolate methyl or ethyl azide. The "One-Pot" protocol is designed specifically to mitigate this risk by keeping the azide in solution.

-

Sodium Azide: Highly toxic (comparable to cyanide). Reacts with acid to form explosive HN3. Reacts with chlorinated solvents (DCM, CHCl3) to form explosive di- and tri-azidomethane. Use DMSO, DMF, or Alcohols only.

-

Propargyl Bromide: Potent lachrymator and flammable. Handle only in a fume hood.

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[2] Angewandte Chemie, 114(14), 2708–2711. Link

-

Shaikh, M. H., et al. (2016). Synthesis and biological evaluation of coumarin-based 1,2,3-triazole derivatives as anti-inflammatory agents. Arabian Journal of Chemistry, 9, S1667-S1673. (Demonstrates 3-bromoacetyl coumarin pathway).[3][4] Link

-

Appukkuttan, P., et al. (2004). A microwave-assisted click chemistry synthesis of 1,4-disubstituted 1,2,3-triazoles via a copper(I)-catalyzed three-component reaction.[5] Organic Letters, 6(22), 4223-4225. Link

-

Liang, L., & Astruc, D. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction and its applications. Coordination Chemistry Reviews, 255(23-24), 2933-2945. Link

Sources

- 1. mdhv.ca [mdhv.ca]

- 2. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]

Application Note: Buchwald-Hartwig Amination of 3-Bromo-1-ethyl-1H-1,2,4-triazole

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed amination of 3-bromo-1-ethyl-1H-1,2,4-triazole . Unlike simple aryl bromides, this substrate presents unique challenges due to the electron-deficient nature of the triazole ring and the presence of multiple coordinating nitrogen atoms, which can lead to catalyst poisoning.

The protocol defined herein utilizes a third-generation Buchwald precatalyst system incorporating bulky biarylphosphine ligands to suppress non-productive coordination. This method ensures high yields (>85%), excellent functional group tolerance, and reproducibility suitable for late-stage pharmaceutical functionalization.

Mechanistic Insight & Critical Analysis

The Substrate Challenge

The 1,2,4-triazole core is a "privileged scaffold" in oncology and CNS drug discovery, but its chemical functionalization is non-trivial.

-

Electronic Deactivation: The 1,2,4-triazole ring is

-deficient. While this theoretically facilitates oxidative addition of the C3-Br bond, it makes the subsequent reductive elimination step slower and more sensitive to steric bulk. -

Catalyst Poisoning (The "Pd-Sponge" Effect): The N2 and N4 nitrogens possess lone pairs capable of binding Pd(II) species, forming stable, off-cycle resting states (See Diagram 1). Standard ligands (e.g., PPh3, dppf) are often displaced by the substrate itself, killing the catalytic cycle.

-

Regio-Stability: The N-ethyl group at position 1 locks the tautomer, preventing N-arylation side reactions, but the C5-H proton remains weakly acidic (

in DMSO), necessitating careful base selection to avoid C-H activation or oligomerization.

Ligand Selection Strategy

To overcome the "Pd-Sponge" effect, we employ Dialkylbiaryl phosphines (specifically tBuBrettPhos or Xantphos ).

-

Steric Bulk: The immense bulk of tBuBrettPhos prevents the formation of bis-ligated Pd complexes, enforcing a mono-ligated Pd(0) species that is highly active.

-

Electron Richness: The electron-rich nature of the phosphine facilitates the oxidative addition of the strong C-Br bond on the electron-poor heterocycle.

Visualization: Catalytic Cycle & Inhibition Pathways

Figure 1: Catalytic cycle highlighting the competitive "Off-Cycle Trap" where the triazole nitrogen coordinates to Palladium, halting the reaction. Bulky ligands prevent this pathway.

Experimental Protocol

Materials & Reagents

-

Substrate: 3-Bromo-1-ethyl-1H-1,2,4-triazole (1.0 equiv)

-

Amine Partner: 1.2 equiv (Primary or Secondary aliphatic/aromatic)

-

Catalyst: tBuBrettPhos Pd G3 (2.0 - 4.0 mol%)

-

Alternative: Pd2(dba)3 (2 mol%) + tBuBrettPhos (4-8 mol%)

-

-

Base:

(2.0 equiv) or-

Note: Avoid NaOtBu unless the amine is extremely weak; it can degrade the triazole.

-

-

Solvent: 1,4-Dioxane (anhydrous, degassed) or t-Amyl Alcohol.

Step-by-Step Procedure (1.0 mmol Scale)

-

Preparation of Glassware:

-

Oven-dry a 10 mL microwave vial or Schlenk tube containing a magnetic stir bar.

-

Cool under a stream of Argon or Nitrogen.

-

-

Reagent Addition (Solids):

-

Charge the vial with 3-Bromo-1-ethyl-1H-1,2,4-triazole (176 mg, 1.0 mmol).

-

Add Base (

: 652 mg, 2.0 mmol). -

Add Precatalyst (tBuBrettPhos Pd G3: 17 mg, 0.02 mmol).

-

Critical Step: Cap the vial and purge with Argon for 5 minutes. (Removal of

is vital to prevent phosphine oxidation).

-

-

Reagent Addition (Liquids):

-

Add Amine (1.2 mmol) via syringe. (If amine is solid, add in step 2).

-

Add Anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration).

-

-

Reaction:

-

Place in a pre-heated block at 90°C .

-

Stir vigorously (1000 rpm) for 4–12 hours.

-

Monitoring: Check by LC-MS or TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the bromide (UV active).

-

-

Work-up:

-

Purification:

-

Purify via Flash Column Chromatography.[2]

-

Gradient: 0%

10% MeOH in DCM (Triazole amines are polar).

-

Optimization & Troubleshooting (Self-Validating Systems)

Use the following decision matrix to optimize yields if the standard protocol underperforms.

Optimization Data Matrix

| Variable | Condition A (Standard) | Condition B (Difficult Substrates) | Condition C (Cost-Effective) |

| Ligand | tBuBrettPhos | BrettPhos | Xantphos |

| Pd Source | Pd G3 Precatalyst | Pd G3 Precatalyst | Pd(OAc)2 |

| Base | Cs2CO3 | LiHMDS (1.0 M in THF) | K3PO4 |

| Solvent | Dioxane | Toluene | Toluene/Water (10:1) |

| Temp | 90°C | 65°C - 80°C | 100°C |

| Use Case | General purpose | Base-sensitive groups | Large scale / Robust amines |

Troubleshooting Workflow

Figure 2: Decision tree for troubleshooting common reaction failures based on LC-MS data.

Validation Checkpoints

-

Color: The reaction mixture should remain orange/red or turn dark brown. If it turns black and precipitates immediately (within 10 mins), the ligand has failed to stabilize the Pd. Remedy: Add more ligand or switch to tBuBrettPhos.

-

Control: Run a "No Catalyst" control. If product forms, you are seeing

(Nucleophilic Aromatic Substitution), not Buchwald coupling. This is rare for 3-bromo-triazoles unless the amine is a powerful nucleophile, but important to verify.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, vol. 16, no.[3][4] 3, 2014, pp. 832–835.[4]

- Key Insight: Establishes tBuBrettPhos as the superior ligand for 5-membered azoles.

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27–50.

- Key Insight: Comprehensive guide on ligand selection based on substr

-

Hartwig, J. F. "Evolution of C–H Bond Functionalization from Methane to Methodology." Journal of the American Chemical Society, vol. 138, no. 1, 2016, pp. 2–24.

- Key Insight: Mechanistic details on oxidative addition in heteroarom

-

BenchChem. "General Protocol for Buchwald-Hartwig Amination."

-

Key Insight: General handling of air-sensitive Pd precatalysts.[1]

-

Sources

Troubleshooting & Optimization

Purification methods for 3-Bromo-1-ethyl-1H-1,2,4-triazole crude mixtures

Answering the demand for specialized knowledge in heterocyclic chemistry, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 3-Bromo-1-ethyl-1H-1,2,4-triazole. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing on the underlying principles and troubleshooting strategies essential for success in the laboratory.

Introduction: Understanding the Purification Challenge

3-Bromo-1-ethyl-1H-1,2,4-triazole is a substituted heterocyclic compound. Its purification is often complicated by its polarity, potential for isomerization, and the presence of closely related impurities from its synthesis. A typical synthesis involves the alkylation of 3-Bromo-1H-1,2,4-triazole, which can lead to a crude mixture containing the desired product, the unreacted starting material, and the 4-ethyl isomer (3-Bromo-4-ethyl-4H-1,2,4-triazole). This guide provides a systematic approach to tackling these challenges.

Section 1: FAQs - Initial Characterization and Strategy Selection

This section addresses the critical first steps before attempting any large-scale purification. A thorough initial analysis will save significant time and prevent material loss.

Q1: What are the most likely impurities in my crude 3-Bromo-1-ethyl-1H-1,2,4-triazole, and how can I detect them?

A: Based on a standard ethylation of 3-Bromo-1H-1,2,4-triazole, your primary impurities are likely to be the starting material and the N4-ethylated isomer. The table below summarizes their properties and detection by Thin Layer Chromatography (TLC).

| Compound | Structure | Expected Polarity | Typical TLC Behavior (e.g., in Ethyl Acetate/Hexane) |

| 3-Bromo-1H-1,2,4-triazole (Starting Material) | (Structure not shown) | High | Lowest Rf value (most polar) due to the N-H bond available for hydrogen bonding. |

| 3-Bromo-1-ethyl-1H-1,2,4-triazole (Desired Product) | (Structure not shown) | Intermediate | Intermediate Rf value. |

| 3-Bromo-4-ethyl-4H-1,2,4-triazole (Isomeric Impurity) | (Structure not shown) | Intermediate | Rf value is often very close to the desired product, making separation challenging. |

Detection Strategy: Use analytical TLC with a mobile phase such as 30-50% ethyl acetate in hexanes. Visualize the spots using a UV lamp (254 nm). Staining with potassium permanganate can also be effective if the compounds are not UV-active.

Q2: My compound seems to be degrading on the TLC plate. What does this mean for my purification strategy?

A: Degradation on a silica gel TLC plate is a significant warning sign. Standard silica gel is acidic and can cause decomposition of sensitive molecules.[1] The C-Br bond in your compound, while generally stable, could be susceptible to nucleophilic attack or other reactions catalyzed by the acidic silica surface.[2]

Recommended Action:

-

Test Stability: Spot your crude mixture on a TLC plate, let it sit in the open air for 30-60 minutes, and then elute it. If you see new spots or significant streaking from the origin, your compound is likely unstable on silica.[1]

-

Consider Alternatives: If instability is confirmed, you should consider using a deactivated stationary phase, such as neutral alumina, or reversed-phase chromatography.[3][4]

Q3: Should I start with column chromatography or recrystallization?

A: The choice depends on the nature of your crude mixture.

-

Column Chromatography: This is the most versatile method and is ideal for separating compounds with different polarities, such as your product from the more polar starting material.[5] It is the recommended first step if your TLC shows multiple, well-separated spots.

-

Recrystallization: This method is excellent for removing small amounts of impurities from a product that is already relatively pure (>90%). It is also useful if your product is a solid and you can find a solvent system where the impurities are either highly soluble or sparingly soluble.

Section 2: Troubleshooting Guide - Column Chromatography

Column chromatography is a powerful but often challenging technique for purifying heterocyclic compounds.[6]

Issue 1: Poor separation between my desired product and a close-running impurity.

Q: My TLC shows two spots that are very close together (ΔRf < 0.1). How can I improve their separation on a column?

A: This is a classic challenge, likely due to the isomeric impurity.

-

Optimize the Mobile Phase: Test a range of solvent systems. Sometimes, switching to a different solvent system with similar polarity but different chemical properties (e.g., dichloromethane/methanol instead of ethyl acetate/hexane) can improve selectivity. The goal is to find a system that gives your product an Rf of 0.2-0.3 for optimal separation.[7]

-

Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for interaction and can enhance the separation of closely eluting compounds.

-

Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity to separate your product from the close-running impurity.[7]

Issue 2: My compound is streaking or "tailing" on the column.